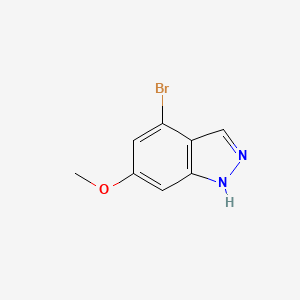

4-Bromo-6-methoxy-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

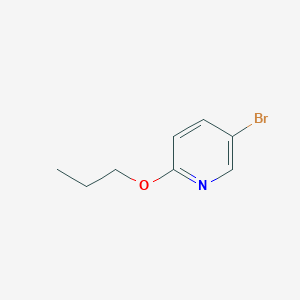

4-Bromo-1H-indazole is a derivative indazole which has a heterocyclic structure made up of benzene and pyrazole rings . It is used as a pharmaceutical intermediate for the preparation of dual inhibitors of the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways .

Synthesis Analysis

The synthesis of 1H-indazoles has been explored in recent years with various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

4-Bromo-1H-indazole is a derivative indazole which has a heterocyclic structure made up of benzene and pyrazole rings . The compound crystallizes in a monoclinic crystal system with a space group of P 2 1 / n .Chemical Reactions Analysis

The synthesis of 1H-indazoles involves various chemical reactions including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-6-methoxy-1H-indazole include a molecular weight of 227.06 , a boiling point of 360.9±22.0 °C , and a density of 1.678±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Anticancer Applications

4-Bromo-6-methoxy-1H-indazole: has shown promise in anticancer research. It has been evaluated for its potential to inhibit the viability of various human cancer cell lines, including liver, breast, and leukemia cells. The compound’s ability to interfere with cancer cell proliferation makes it a candidate for further investigation as a therapeutic agent .

Antiangiogenic Potential

This compound has also been studied for its antiangiogenic properties, which is the process of inhibiting the growth of new blood vessels. It is particularly crucial in cancer treatment as it can potentially starve tumors of nutrients and oxygen, hindering their growth .

Antioxidant Properties

In the realm of antioxidant research, 4-Bromo-6-methoxy-1H-indazole derivatives have been screened for their ability to scavenge free radicals. This is significant because oxidative stress is implicated in various diseases, including neurodegenerative disorders .

Synthesis of Indazole Derivatives

The compound serves as a key intermediate in the synthesis of a wide array of indazole derivatives. These derivatives have a broad spectrum of medicinal applications, such as antihypertensive, antidepressant, and antibacterial agents .

Inhibitors of Kinase Pathways

4-Bromo-6-methoxy-1H-indazole: is used in the preparation of dual inhibitors of the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways. These pathways are critical in cell signaling and are often dysregulated in diseases like cancer .

Antiproliferative Activities

The compound has been part of studies to prepare new N-phenyl-1H-indazole-1-carboxamides, which were evaluated for their antiproliferative activities against a panel of tumor cell lines derived from various cancer types .

Development of HIV Protease Inhibitors

Indazole-containing compounds, like 4-Bromo-6-methoxy-1H-indazole , are investigated for their potential use in producing HIV protease inhibitors. This application is vital in the ongoing fight against HIV/AIDS .

Serotonin Receptor Antagonists

Research into the development of serotonin receptor antagonists also utilizes indazole derivatives. These antagonists can play a role in treating neurological disorders by modulating serotonin levels in the brain .

Mecanismo De Acción

Target of Action

4-Bromo-6-methoxy-1H-indazole is a type of indazole-containing heterocyclic compound . Indazole compounds have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazole compounds are known to inhibit, regulate, and/or modulate certain kinases, such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . This plays a role in the treatment of diseases induced by these kinases, such as cancer .

Biochemical Pathways

Indazole compounds are known to affect several biochemical pathways. For instance, they can inhibit the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways . These pathways are involved in cell growth, proliferation, and survival, and their inhibition can lead to the suppression of these processes, which is beneficial in the treatment of diseases like cancer .

Result of Action

The result of the action of 4-Bromo-6-methoxy-1H-indazole is likely to be the inhibition of the growth and proliferation of certain cells, given its potential role as an inhibitor of various kinases and biochemical pathways . This could make it useful in the treatment of diseases characterized by abnormal cell growth and proliferation, such as cancer .

Safety and Hazards

Propiedades

IUPAC Name |

4-bromo-6-methoxy-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGWZLFBKVMEGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=NN2)C(=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646351 |

Source

|

| Record name | 4-Bromo-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885520-83-2 |

Source

|

| Record name | 4-Bromo-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)

![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)